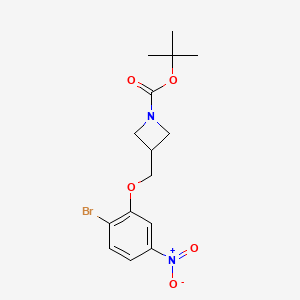
3-(2-Bromo-5-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Bromo-5-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H19BrN2O5 and its molecular weight is 387.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Bromo-5-nitro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromine atom, a nitro group, and an azetidine ring, which may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, detailing its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical characteristics of this compound are summarized in the following table:
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl 3-[(2-bromo-5-nitrophenoxy)methyl]azetidine-1-carboxylate |
| Molecular Formula | C15H18BrN2O5 |
| Molecular Weight | 405.22 g/mol |
| CAS Number | 2301068-68-6 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. Specifically, the presence of the bromine and nitro groups may facilitate electrophilic interactions, while the azetidine ring contributes to structural rigidity. These features enable the compound to potentially inhibit or activate specific enzymatic pathways.
Potential Biological Targets
- Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptors : Interaction with cellular receptors could modulate signaling pathways relevant to disease processes.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimicrobial properties, making them potential candidates for antibiotic development.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents.
Case Studies
- Anticancer Activity : A study investigated the effects of azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives exhibited significant cytotoxicity with EC50 values in the low micromolar range, suggesting a promising avenue for further development in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azetidine core can enhance biological activity. For instance, introducing different substituents on the phenoxy group has been shown to affect binding affinity and potency against specific targets .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold in drug design. Its potential applications include:
- Lead Compound Development : The compound can serve as a lead for synthesizing new drugs targeting various diseases.
- Prodrug Strategies : The tert-butyl ester may enhance lipophilicity, improving bioavailability and cellular uptake, which is critical for therapeutic efficacy.
Properties
IUPAC Name |
tert-butyl 3-[(2-bromo-5-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-13-6-11(18(20)21)4-5-12(13)16/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONQXRDJTNNFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














